4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Overview
Description
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety data sheet for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
Triazine compounds are generally known for their wide range of biological activities, including antibacterial, antifungal, and herbicidal properties .
Mode of Action
Triazine compounds are known to interact with various biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the triazine compound .
Biochemical Pathways
Triazine compounds are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the known activities of triazine compounds, it can be inferred that the compound may have potential antibacterial, antifungal, and herbicidal effects .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with enzymes involved in the biosynthesis of amino acids, such as acetolactate synthase (ALS). The inhibition of ALS by this compound leads to the disruption of branched-chain amino acid synthesis, which is crucial for plant growth . This interaction highlights the compound’s potential as a biochemical tool for studying enzyme inhibition and metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, the inhibition of acetolactate synthase by this compound results in stunted growth and reduced biomass production. This is due to the disruption of amino acid biosynthesis, which is essential for protein synthesis and cellular metabolism . Additionally, this compound has been observed to affect cell signaling pathways, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of acetolactate synthase. This enzyme is responsible for catalyzing the first step in the biosynthesis of branched-chain amino acids. The binding of this compound to the active site of acetolactate synthase prevents the enzyme from catalyzing the conversion of pyruvate to acetolactate, thereby inhibiting the production of essential amino acids . This inhibition leads to a cascade of effects on cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to reduced efficacy in inhibiting acetolactate synthase. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetolactate synthase without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid biosynthesis. It interacts with enzymes such as acetolactate synthase, leading to the inhibition of branched-chain amino acid production . This interaction affects the overall metabolic flux, resulting in altered levels of metabolites and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target tissues, such as plant leaves . The distribution pattern of this compound is crucial for its efficacy as a herbicide and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts of plant cells, where acetolactate synthase is located . This localization is essential for the compound’s inhibitory effects on the enzyme and its subsequent impact on amino acid biosynthesis. Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments.
Properties
IUPAC Name |
4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSUSQBIDHEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073345 | |
Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5248-39-5 | |
Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5248-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005248395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.